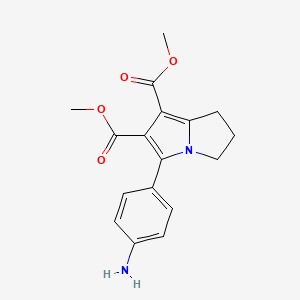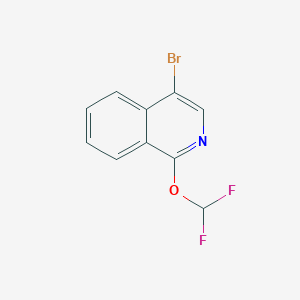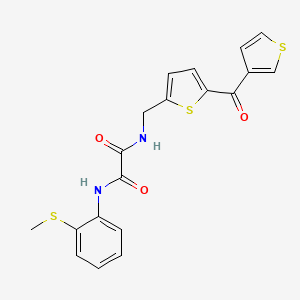
6,7-dimethyl 5-(4-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its stability under different conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación
Role in Plant Defense and Abiotic Stress Response
Pyrrolizine derivatives, similar to 6,7-dimethyl 5-(4-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate, may play a role in plant defense mechanisms against pathogens and abiotic stress. Studies have shown that pyrroline-5-carboxylate (P5C), a related compound, is involved in plant defense against bacterial pathogens through a salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015). This suggests that compounds within the pyrrolizine family could be investigated for their potential roles in enhancing plant resilience to environmental stressors.
Neurological Disorders and Psychopharmacology
Derivatives of pyrrolizine have been investigated for their neuroprotective properties and potential applications in psychopharmacology. For instance, phosphorylacetohydrazides, which share structural similarities with pyrrolizine compounds, have shown promise in improving memory and learning, exhibiting antidepressant properties, and offering neuroprotective effects in models of Alzheimer's disease (Semina et al., 2016). This highlights the possibility of exploring this compound and its derivatives for similar neurological applications.
Optoelectronic Materials
Compounds containing pyrrolizine units have been utilized in the development of optoelectronic materials due to their unique electronic and structural properties. Research on quinazolines and pyrimidines, which share structural motifs with pyrrolizines, has demonstrated their utility in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This suggests that this compound could be explored for its potential applications in the field of optoelectronics and material science.
Mecanismo De Acción
Target of Action
It is suggested that similar compounds have been used in the synthesis of antidepressant molecules . Antidepressants often target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
It is known that antidepressants work by modulating the activity of certain neurotransmitters in the brain . They can inhibit the reuptake of neurotransmitters, enhance neurotransmitter release, or act on receptor sites to increase or decrease the effects of specific neurotransmitters .
Biochemical Pathways
Antidepressants generally influence the monoaminergic pathways, including the serotonergic, noradrenergic, and dopaminergic pathways . These pathways play crucial roles in mood regulation and cognitive functions .
Result of Action
Antidepressants, in general, can alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Safety and Hazards
Propiedades
IUPAC Name |
dimethyl 3-(4-aminophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-16(20)13-12-4-3-9-19(12)15(14(13)17(21)23-2)10-5-7-11(18)8-6-10/h5-8H,3-4,9,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRDBHXUEGMNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2829798.png)

![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/no-structure.png)
![N-(3-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829801.png)
![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-2,3-dihydro-1-benzofuran](/img/structure/B2829802.png)





![N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829819.png)
![1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2829820.png)
![N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2829821.png)